N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a methylbenzenesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to influence various cellular processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-
Biological Activity
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a brominated pyridine moiety linked to a methylbenzenesulfonamide group. The sulfonamide functional group is known for its antibacterial properties, while the bromine substituent can enhance biological interactions, potentially increasing the compound's efficacy against various pathogens and cancer cells.
The mechanism of action of this compound primarily involves the following:
- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, contributing to its antibacterial activity.
- Anticancer Activity : The compound may also exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and angiogenesis. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
Antimicrobial Properties
This compound has shown promising antimicrobial activity . Its sulfonamide structure is well-documented for its effectiveness against various bacterial strains. Studies indicate that modifications in the pyridine ring can lead to compounds with enhanced antimicrobial efficacy.
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds. For example, a derivative exhibiting similar structural characteristics demonstrated significant cytotoxic effects on cancer cell lines such as Jurkat, HeLa, and MCF-7. The compound was found to effectively arrest cell cycle progression and inhibit angiogenesis in tumor tissues .
Research Findings and Case Studies
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVGVQNRKEYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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